molecular formula C4H4N2O3 B588857 Barbituric Acid-13C,15N2 CAS No. 1329809-18-8

Barbituric Acid-13C,15N2

Cat. No. B588857
M. Wt: 131.066
InChI Key: HNYOPLTXPVRDBG-VMGGCIAMSA-N
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Patent
US04753956

Procedure details

Potassium pyrrole (3.0 g., 0.03 mole), 1-iodobutane (9.2 g., 0.05 moles) and 10 ml. of tetrahydrofuran were combined and refluxed for 1.5 hours by which time the reaction mixture had become a thick mass. The reaction mixture was diluted with 30 ml. of water and extracted with 35 ml. of ether. The ether was backwashed with water, then added to a solution of anhydrous alloxan (4.8 g., 0.03 mole) obtained by heating in 50 ml. of ethanol. The ether was distilled away, 6N hydrochloric acid (5 ml., 0.03 mole) was added, and the mixture refluxed for 3 minutes, cooled, evaporated to a gum, and triturated with water to afford title product [5.1 g.; m.p. 135 (dec); m/e 265].
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step Two
Quantity
4.8 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
N1C=CC=C1.[K].ICCCC.[NH:12]1[C:20](=[O:21])[C:18](=O)[C:16](=[O:17])[NH:15][C:13]1=[O:14].Cl>C(O)C.O1CCCC1>[NH:12]1[C:20](=[O:21])[CH2:18][C:16](=[O:17])[NH:15][C:13]1=[O:14] |f:0.1,^1:5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
N1C=CC=C1.[K]
Step Two
Name
Quantity
9.2 g
Type
reactant
Smiles
ICCCC
Step Three
Name
Quantity
4.8 g
Type
reactant
Smiles
N1C(=O)NC(=O)C(=O)C1=O
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1.5 hours by which time the reaction mixture
Duration
1.5 h
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with 30 ml
EXTRACTION
Type
EXTRACTION
Details
of water and extracted with 35 ml
CUSTOM
Type
CUSTOM
Details
obtained
TEMPERATURE
Type
TEMPERATURE
Details
by heating in 50 ml
DISTILLATION
Type
DISTILLATION
Details
The ether was distilled away
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 3 minutes
Duration
3 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
evaporated to a gum
CUSTOM
Type
CUSTOM
Details
triturated with water

Outcomes

Product
Name
Type
product
Smiles
N1C(NC(CC1=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: CALCULATEDPERCENTYIELD 132.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04753956

Procedure details

Potassium pyrrole (3.0 g., 0.03 mole), 1-iodobutane (9.2 g., 0.05 moles) and 10 ml. of tetrahydrofuran were combined and refluxed for 1.5 hours by which time the reaction mixture had become a thick mass. The reaction mixture was diluted with 30 ml. of water and extracted with 35 ml. of ether. The ether was backwashed with water, then added to a solution of anhydrous alloxan (4.8 g., 0.03 mole) obtained by heating in 50 ml. of ethanol. The ether was distilled away, 6N hydrochloric acid (5 ml., 0.03 mole) was added, and the mixture refluxed for 3 minutes, cooled, evaporated to a gum, and triturated with water to afford title product [5.1 g.; m.p. 135 (dec); m/e 265].
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step Two
Quantity
4.8 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
N1C=CC=C1.[K].ICCCC.[NH:12]1[C:20](=[O:21])[C:18](=O)[C:16](=[O:17])[NH:15][C:13]1=[O:14].Cl>C(O)C.O1CCCC1>[NH:12]1[C:20](=[O:21])[CH2:18][C:16](=[O:17])[NH:15][C:13]1=[O:14] |f:0.1,^1:5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
N1C=CC=C1.[K]
Step Two
Name
Quantity
9.2 g
Type
reactant
Smiles
ICCCC
Step Three
Name
Quantity
4.8 g
Type
reactant
Smiles
N1C(=O)NC(=O)C(=O)C1=O
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1.5 hours by which time the reaction mixture
Duration
1.5 h
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with 30 ml
EXTRACTION
Type
EXTRACTION
Details
of water and extracted with 35 ml
CUSTOM
Type
CUSTOM
Details
obtained
TEMPERATURE
Type
TEMPERATURE
Details
by heating in 50 ml
DISTILLATION
Type
DISTILLATION
Details
The ether was distilled away
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 3 minutes
Duration
3 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
evaporated to a gum
CUSTOM
Type
CUSTOM
Details
triturated with water

Outcomes

Product
Name
Type
product
Smiles
N1C(NC(CC1=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: CALCULATEDPERCENTYIELD 132.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.